molecular formula C13H11F3N4S B287435 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287435
M. Wt: 312.32 g/mol
InChI Key: RADPFEMHTRGETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It belongs to the class of triazolo-thiadiazole derivatives, which have been shown to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions. In preclinical studies, it has also been shown to have potential as an anticancer agent, with the ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a versatile compound for scientific research. Its antimicrobial, anti-inflammatory, and anticancer properties make it a promising candidate for a range of studies. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include investigating its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its efficacy in vivo. Additionally, research could focus on developing derivatives of the compound with improved properties for specific applications.

Synthesis Methods

The synthesis of 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step process involving the reaction of various reagents. The most common method involves the reaction of 3-(trifluoromethyl)aniline with 2-(prop-2-yn-1-yl)-1,3-thiazole-4-carboxylic acid, followed by cyclization with hydrazine hydrate. The resulting product is then treated with acetic anhydride to form the final compound.

Scientific Research Applications

6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have potential applications in scientific research. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been investigated for its potential as an anticancer agent, with promising results in preclinical studies.

properties

Product Name

6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C13H11F3N4S

Molecular Weight

312.32 g/mol

IUPAC Name

6-propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H11F3N4S/c1-7(2)11-19-20-10(17-18-12(20)21-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3

InChI Key

RADPFEMHTRGETQ-UHFFFAOYSA-N

SMILES

CC(C)C1=NN2C(=NN=C2S1)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC(C)C1=NN2C(=NN=C2S1)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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